Cas no 178064-14-7 (2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy-)
![2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy- structure](https://fr.kuujia.com/scimg/cas/178064-14-7x500.png)
178064-14-7 structure
Nom du produit:2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy-
Numéro CAS:178064-14-7
Le MF:C25H38O4
Mégawatts:402.566828250885
CID:229629
2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy- Propriétés chimiques et physiques
Nom et identifiant
-
- 2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy-
- 2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexe
- 2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexenyl]-5-hydroxy-(9CI)
- 2(5H)-Furanone,4-[6-(decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)-1-hydroxy-4-methyl-3-hexenyl]-5-hydroxy-
- Palauolol
- 2(5H)-Furanone, 4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy-
-
- Piscine à noyau: 1S/C25H38O4/c1-16(9-10-20(26)19-15-22(27)29-23(19)28)11-13-24(4)18(3)12-14-25(5)17(2)7-6-8-21(24)25/h9,15,18,20-21,23,26,28H,2,6-8,10-14H2,1,3-5H3/b16-9+/t18-,20-,21-,23?,24+,25+/m1/s1
- La clé Inchi: BSFHWMNYTJRBTJ-BZVOLWJWSA-N
- Sourire: O1C(O)C([C@H](O)C/C=C(\C)/CC[C@]2(C)[C@]3([H])[C@](C)(C(=C)CCC3)CC[C@H]2C)=CC1=O
Propriétés calculées
- Qualité précise: 402.27714
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 29
- Le xlogp3: 7.159
Propriétés expérimentales
- Dense: 1.10±0.1 g/cm3(Predicted)
- Point d'ébullition: 570.7±50.0 °C(Predicted)
- Le PSA: 66.76
- Le PKA: 9.78±0.40(Predicted)
2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy- Littérature connexe
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
178064-14-7 (2(5H)-Furanone,4-[(1R,3E)-6-[(1S,2R,4aR,8aR)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]-1-hydroxy-4-methyl-3-hexen-1-yl]-5-hydroxy-) Produits connexes
- 73030-71-4(Atractylenolide III)
- 6750-10-3(Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-)
- 1804383-53-6(3-Bromo-4-chloro-2-nitrotoluene)
- 64354-50-3(5-methyl-2-phenyl-3-furoic Acid)
- 2171891-33-9(4-(chloromethyl)-1-(3-chlorophenyl)methyl-5-(difluoromethyl)-1H-1,2,3-triazole)
- 1805890-88-3(1-Bromo-1-(2-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one)
- 1396864-11-1(N-[(3-chlorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide)
- 2138170-52-0(2-(3,4-dimethylcyclohexyl)propane-2-sulfonamide)
- 1090903-92-6((4-Methyl-1H-indol-3-yl)methanol)
- 2227706-34-3((3R)-3-(2,6-difluoro-4-methoxyphenyl)-3-hydroxypropanoic acid)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
